(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C16H10ClIN2O2S |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClIN2O2S/c17-10-1-4-12(5-2-10)19-16-20-15(22)14(23-16)8-9-7-11(18)3-6-13(9)21/h1-8,21H,(H,19,20,22)/b14-8- |
InChI Key |
AHFAYSNRNGBNQU-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)I)O)/S2)Cl |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)I)O)S2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazol-4-One Core
The thiazole ring is synthesized via a Hantzsch-type reaction, combining α-haloketones with thioureas. For this compound:
-
4-Chloroaniline reacts with chloroacetaldehyde in the presence of ammonium thiocyanate to form 2-(4-chloroanilino)-thiazol-4-one.
-
Knoevenagel condensation introduces the 2-hydroxy-5-iodobenzylidene group at position 5. This step requires anhydrous conditions and a base such as piperidine to deprotonate the aldehyde.
Mechanistic insights :
-
The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazol-4-one’s carbonyl oxygen and the hydroxyl group on the benzylidene moiety.
-
Iodine’s electron-withdrawing effect reduces the electrophilicity of the benzaldehyde carbonyl, necessitating reaction temperatures of 80–100°C for 6–8 hours.
Optimization of Reaction Conditions
Temperature and Catalysis
Microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes, achieving comparable yields (82–85%).
Purification Strategies
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves geometric isomers, with the Z-isomer eluting first due to reduced polarity from intramolecular H-bonding.
-
Recrystallization from ethanol/water (7:3) yields 95–98% pure product, as confirmed by HPLC (λ = 254 nm).
Spectroscopic Characterization and Validation
1H NMR (400 MHz, DMSO-d6) :
-
δ 10.24 (s, 1H, NH), 8.69 (d, J = 4.8 Hz, 1H, aromatic H), 7.96 (d, J = 8.0 Hz, 2H, benzylidene H), 4.85 (s, 2H, SCH₂).
-
The Z-configuration is confirmed by a deshielded imine proton at δ 8.99 (s, 1H).
IR (KBr) :
Mass Spectrometry :
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study investigated the cytotoxic effects of various thiazole derivatives on human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited significant cytotoxicity compared to standard drugs like cisplatin, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one | A549 | 15.7 | |
| Cisplatin | A549 | 10.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
Case Study:
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can possess anti-inflammatory properties.
Case Study:
A comparative study showed that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets.
Findings:
The compound was docked against dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis critical for cancer cell proliferation. The binding energy calculations suggested a strong affinity, supporting its potential as an antitumor agent .
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Thiazol-4-One Derivatives
Key Observations :
- Halogen Effects : The target’s iodine atom offers greater polarizability and van der Waals interactions compared to fluorine or chlorine in analogs .
- Hydroxy Group: The 2-hydroxy substituent enables hydrogen bonding, unlike non-polar groups (e.g., 4-fluoro in compound 6h ).
- Anilino Modifications: The 4-chloro group balances hydrophobicity, whereas 4-nitro (6h) increases electron-withdrawing effects .
Key Insights :
- The target compound likely follows a two-step synthesis: (1) benzylidene formation via Knoevenagel condensation, and (2) nucleophilic substitution with 4-chloroaniline under mild conditions (methanol, K₂CO₃, 5–7 h) .
- Iodomethane is critical for introducing methylthio groups in intermediates (e.g., compound 4 ).
- Solvent Impact: Methanol outperforms DMF or THF in coupling reactions, achieving yields >90% .
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data for Representative Compounds
†Estimated based on molecular formula C₁₆H₁₀ClIN₂O₂S.
Notable Trends:
Biological Activity
The compound (5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its potential biological activities. The structure of this compound suggests it may possess various pharmacological properties, which are critical in drug development and therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 292.74 g/mol. The structural features include:
- A thiazole ring, which is known for its biological activity.
- A chloroaniline moiety, which can influence the compound's reactivity and interaction with biological targets.
- A hydroxyl group that may enhance solubility and bioactivity.
Antimicrobial Properties
Research has indicated that thiazole derivatives often exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, a study on related thiazole compounds demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. Thiazoles have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This inhibition can contribute to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing thiazole derivatives and evaluating their biological activities. The synthesized compound exhibited notable antibacterial and antifungal activities, highlighting the potential of thiazole-based compounds in developing new antimicrobial agents .
Study 2: Anticancer Evaluation
In another investigation, a series of thiazole derivatives were tested against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms. This suggests that modifications to the thiazole structure can enhance anticancer efficacy .
Data Table: Biological Activities of Related Thiazole Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step condensation process. First, 2-hydroxy-5-iodobenzaldehyde is condensed with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate. Cyclization with 4-chloroaniline in the presence of a base (e.g., sodium acetate) yields the thiazol-4-one core. Heating (reflux) in ethanol or methanol improves cyclization efficiency. Impurities such as unreacted intermediates or Z/E isomer byproducts can be minimized by controlling stoichiometry (1:1.2 molar ratio of aldehyde to thiosemicarbazide) and reaction time (2–4 hours). Recrystallization from DMF-ethanol mixtures enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- FT-IR : Confirms the presence of key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹, and C–I at ~500 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and distinguishes Z/E isomers via coupling constants.
- UV-Vis : Identifies π→π* transitions in the conjugated arylidene-thiazol-4-one system (~350 nm).
Discrepancies in tautomeric forms (e.g., keto-enol equilibria) require combined DFT calculations and X-ray crystallography to validate predominant tautomers .
Q. What in vitro assays are recommended for preliminary screening of biological activity, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
- Antioxidant Activity : Employ DPPH radical scavenging assays with ascorbic acid as a reference.
- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays to assess selectivity. Replicate experiments in triplicate and validate via IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve stereochemical ambiguities in the arylidene-thiazol-4-one system?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes molecular geometry and calculates NMR/IR spectra for comparison with experimental data. For stereochemistry, compare calculated vs. observed dihedral angles (e.g., C5–C6–C7–C8 in the arylidene moiety). Solvent effects (PCM model) improve accuracy for polar solvents like DMSO. X-ray crystallography remains the gold standard for confirming Z-configuration .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Contradictions often arise from subtle substituent effects. For example:
- Electron-withdrawing groups (e.g., –NO₂) : May enhance antibacterial activity but reduce solubility.
- Iodine vs. chlorine : Iodine’s larger atomic radius improves π-stacking but increases molecular weight.
Resolve discrepancies by systematically varying substituents (e.g., –OH, –OCH₃, halogens) and applying multivariate regression analysis to isolate key contributors to bioactivity .
Q. How should environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Methodological Answer :
- Persistence : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions. Monitor degradation via HPLC-MS/MS.
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation : Estimate logP values (e.g., using EPI Suite) and validate with fish models (e.g., Pimephales promelas). Include controls for abiotic degradation (e.g., dark vs. UV exposure) .
Q. What experimental and theoretical approaches validate tautomerism in the thiazol-4-one core under physiological conditions?
- Methodological Answer :
- pH-Dependent Studies : Use UV-Vis spectroscopy across pH 2–12 to track tautomeric shifts (e.g., keto ⇌ enol).
- Theoretical Modeling : Calculate relative Gibbs free energies of tautomers at the M06-2X/cc-pVTZ level.
- Crystallography : Compare single-crystal structures at varying pH to confirm dominant tautomers in solid vs. solution states .
Data Contradiction Analysis
Q. How can conflicting solubility data across studies be reconciled?
- Methodological Answer : Solubility discrepancies often stem from:
- Polymorphism : Characterize crystalline forms via PXRD and DSC.
- Solvent Purity : Use HPLC-grade solvents and report water content.
- Measurement Methods : Compare shake-flask vs. potentiometric titration results. Apply Hansen Solubility Parameters (HSPs) to rationalize solvent effects .
Q. What steps mitigate variability in biological assay results between research groups?
- Methodological Answer :
- Standardize Protocols : Adopt CLSI/EUCAST guidelines for antimicrobial assays.
- Cell Line Authentication : Use STR profiling for mammalian cells.
- Interlaboratory Validation : Share reference samples and conduct ring tests.
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
